molecular formula C13H16FNO5 B2990855 5-Fluoro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248279-00-5

5-Fluoro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No.: B2990855
CAS No.: 2248279-00-5
M. Wt: 285.271
InChI Key: UPXHZMOSKKUWDI-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a tert-butoxycarbonylamino group attached to the benzene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can be achieved through several methods. One common method involves the methylation of 5-fluorosalicylic acid with iodomethane in the presence of potassium carbonate as a base . Another method includes the reaction of 2-methoxybenzoic acid with hydrofluoric acid under appropriate solvent conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid and alcohol, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Fluoro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methoxybenzoic acid: Similar in structure but lacks the tert-butoxycarbonylamino group.

    5-Fluoro-2-methylbenzoic acid: Contains a methyl group instead of a methoxy group.

    5-Fluoro-3-hydroxy-2-methylbenzoic acid: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

5-Fluoro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is unique due to the presence of the tert-butoxycarbonylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

5-fluoro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO5/c1-13(2,3)20-12(18)15-9-6-10(19-4)7(11(16)17)5-8(9)14/h5-6H,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXHZMOSKKUWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)OC)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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